molecular formula C20H22N4O B2576754 3-(dimethylamino)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide CAS No. 2034512-59-7

3-(dimethylamino)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide

Cat. No.: B2576754
CAS No.: 2034512-59-7
M. Wt: 334.423
InChI Key: GIIMTXANSNQKFP-UHFFFAOYSA-N
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Description

3-(dimethylamino)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide is a complex organic compound that features a benzamide core substituted with a dimethylamino group and a pyrazolyl-phenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of phenylhydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Attachment of the Pyrazole to the Benzamide: The pyrazole derivative is then reacted with a suitable bromoethylbenzamide precursor in the presence of a base such as potassium carbonate to form the desired product.

    Introduction of the Dimethylamino Group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Biological Activity

3-(Dimethylamino)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activities, including its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a benzamide core substituted with a dimethylamino group and a pyrazolyl-phenyl moiety . Its molecular formula is C20H22N4OC_{20}H_{22}N_{4}O, and it has a molecular weight of 350.42 g/mol. The presence of these functional groups contributes to its biological activity, allowing it to interact with various biological macromolecules.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrazole Ring : This can be achieved by reacting phenylhydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound.
  • Attachment to Benzamide : The pyrazole derivative is reacted with a bromoethylbenzamide precursor in the presence of a base like potassium carbonate.
  • Introduction of Dimethylamino Group : This step completes the formation of the final compound.

Biological Activity

Research indicates that this compound exhibits several biological activities, particularly in the context of cancer treatment:

Anticancer Properties

Preliminary studies have demonstrated that this compound possesses anticancer activity . It has shown significant effects against various cancer cell lines, primarily through the following mechanisms:

  • Inhibition of mTORC1 Activity : Similar compounds have been shown to reduce mTORC1 activity, which is crucial for cell growth and proliferation in cancer cells .
  • Induction of Autophagy : The compound may enhance autophagic processes, contributing to the clearance of damaged cellular components, thereby promoting cell death in cancerous cells .

Other Biological Activities

In addition to anticancer effects, the compound has been investigated for other potential activities:

  • Anti-inflammatory Effects : Compounds structurally similar to this compound have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha .
  • Antioxidant Activity : Preliminary findings suggest that it may possess antioxidant properties, which can protect cells from oxidative stress .

Case Study 1: Antiproliferative Activity

A study evaluated the antiproliferative effects of various pyrazole derivatives, including those similar to this compound. Results indicated submicromolar activity against cancer cell lines, with significant metabolic stability observed .

Case Study 2: Mechanistic Studies

Further mechanistic studies revealed that these compounds disrupt autophagic flux by interfering with mTORC1 reactivation during starvation/refeeding conditions. This disruption leads to the accumulation of LC3-II, a marker for autophagy .

Potential Applications

Given its promising biological activities, this compound could be further explored for:

  • Development as an anticancer therapeutic agent , particularly targeting mTOR signaling pathways.
  • Use in formulations aimed at reducing inflammation in chronic diseases.

Properties

IUPAC Name

3-(dimethylamino)-N-[2-(4-phenylpyrazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c1-23(2)19-10-6-9-17(13-19)20(25)21-11-12-24-15-18(14-22-24)16-7-4-3-5-8-16/h3-10,13-15H,11-12H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIIMTXANSNQKFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)NCCN2C=C(C=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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